molecular formula C10H13N5O2S B2844251 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034549-13-6

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

カタログ番号: B2844251
CAS番号: 2034549-13-6
分子量: 267.31
InChIキー: WUCMARUNLUHEBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H13N5O2S and its molecular weight is 267.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Related compounds such as substituted n-(pyrazin-2-yl)benzenesulfonamides have been found to target matrix metalloproteinase-8 . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes.

生物活性

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, a compound featuring a pyrazole and pyrazinyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the structure, synthesis, and biological evaluations of this compound, highlighting its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 3 pyrazin 2 yl 1H pyrazol 1 yl ethyl methanesulfonamide\text{N 2 3 pyrazin 2 yl 1H pyrazol 1 yl ethyl methanesulfonamide}

This structure includes a methanesulfonamide group attached to a pyrazole ring, which is further substituted with a pyrazinyl group. The molecular formula is C10H12N4O2SC_{10}H_{12}N_{4}O_{2}S with a molecular weight of approximately 240.30 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic pathway often includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions : Introducing the pyrazinyl group through nucleophilic substitution.
  • Final Modification : Attaching the methanesulfonamide moiety via sulfonamidation reactions.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. A study focusing on pyrazolo[3,4-b]pyridines revealed that derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, one compound demonstrated an IC50 value of 0.36 µM against CDK2, showcasing its potential as an anticancer agent .

Inhibition of Glycine Transporters

Another area of interest is the inhibition of glycine transporters (GlyT). Compounds structurally related to this compound have shown promise as GlyT inhibitors, which could be beneficial in treating conditions like schizophrenia and chronic pain .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on CDK Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit CDK activity in various cancer cell lines, revealing promising results for further development .
  • GlyT Inhibition Study : Research into GlyT inhibitors demonstrated that specific modifications in the pyrazole structure could enhance inhibitory potency, suggesting that similar modifications could be applied to this compound to improve its efficacy .

Data Table: Biological Activity Summary

Biological ActivityCompound TypeIC50 Value (µM)Reference
CDK2 InhibitionPyrazolo[3,4-b]pyridine derivative0.36
GlyT InhibitionSimilar pyrazole derivativesNot specified

科学的研究の応用

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanisms often involve the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This compoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against bacterial infections. Pyrazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives, including this compound. The mechanism often involves the inhibition of pro-inflammatory cytokines, potentially through the NF-kB pathway.

Case Studies

  • Antitumor Screening :
    In a study assessing various pyrazole derivatives, this compound was found to exhibit moderate to strong antitumor activity against cervical cancer cell lines. Further investigations into its mechanism revealed interactions with key signaling pathways involved in cell proliferation.
  • Antimicrobial Screening :
    A comprehensive screening of pyrazole derivatives demonstrated that N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide exhibited notable antibacterial activity against common pathogens, indicating its potential as a lead compound in drug development for treating bacterial infections.

特性

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-18(16,17)13-5-7-15-6-2-9(14-15)10-8-11-3-4-12-10/h2-4,6,8,13H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCMARUNLUHEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。